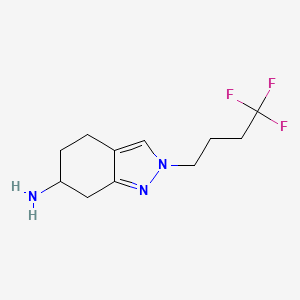

![molecular formula C22H23N3O7 B2379063 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 874805-67-1](/img/structure/B2379063.png)

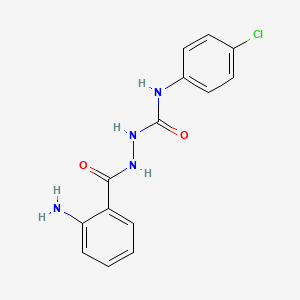

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to contain a benzo[d][1,3]dioxole structure . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It is a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using methods such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Molecular Structure Analysis

The molecular structure of the compound seems to be complex, with a benzo[d][1,3]dioxole structure as one of its components .Aplicaciones Científicas De Investigación

Detection of Carcinogenic Lead

The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Antimicrobial Activity

Benzo[d][1,3]dioxole gathered pyrazole derivatives, which can be synthesized using the compound, have shown excellent antimicrobial activity . Some of these derivatives have shown excellent antifungal and antibacterial activity when compared to other compounds .

Drug Exploration

Scientists have leveraged the benzodioxole nucleus, a part of the compound, in drug exploration to create innovative compounds encompassing various biological impacts . These include combating schistosomiasis, countering epilepsy, alleviating pain, battling tuberculosis, and demonstrating antimicrobial prowess .

Antitumor Activity

The compound has important pharmaceutical and biological applications, such as antitumor activity . A novel bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects .

Anticancer Activity

A series of 1-benzodioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which can be synthesized using the compound, have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

COX-2 Inhibitor

The compound has been used in the synthesis of COX-2 inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzylisoquinoline alkaloids, have been synthesized and studied for their potential activity against various cancer cell lines .

Mode of Action

It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines . These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

The synthesis of similar compounds involves reactions under specific conditions, such as pd-catalyzed arylation . The influence of environmental factors on the action of these compounds would be an important area of study.

Propiedades

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7/c1-29-16-5-3-2-4-15(16)11-23-20(26)21(27)24-12-19-25(8-9-30-19)22(28)14-6-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ININXUHNCXQKCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

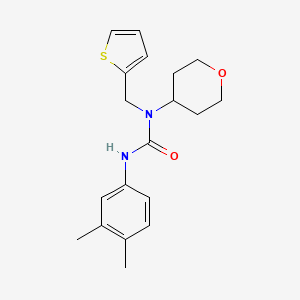

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)

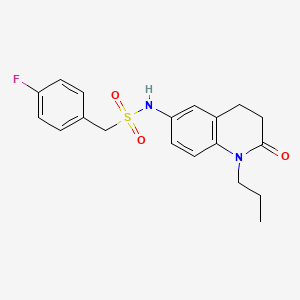

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

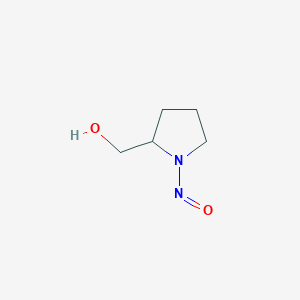

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)